3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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Overview
Description
3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthetic processes.
Mechanism of Action
Target of Action
The primary target of the compound “3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid” is amines . The compound contains a tert-butyloxycarbonyl (Boc) group, which is commonly used as a protecting group for amines in organic synthesis .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amine, preventing it from reacting with other compounds during synthesis . The Boc group can be removed from the amine with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The Boc group protects the amine during the synthesis process, allowing for selective reactions to occur .
Pharmacokinetics
The protection allows the compound to remain stable and unreactive until the Boc group is removed .
Result of Action
The primary result of the compound’s action is the protection of amines during synthesis, allowing for selective reactions to occur . This can lead to the successful synthesis of complex molecules, such as peptides .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the addition and removal of the Boc group occur under specific conditions . The addition occurs under aqueous conditions with a base, while the removal requires the presence of strong acids . Therefore, the compound’s action is highly dependent on the reaction environment.
Biochemical Analysis
Biochemical Properties
3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. It interacts with enzymes and proteins by forming stable complexes that prevent unwanted side reactions. This compound is known to interact with enzymes such as proteases and peptidases, which are involved in the cleavage of peptide bonds. The nature of these interactions is primarily based on the formation of covalent bonds between the compound and the active sites of the enzymes, thereby inhibiting their activity and protecting the amino groups from degradation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can alter metabolic pathways by inhibiting key enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, such as enzymes and proteins, through covalent interactions, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The binding interactions often involve the formation of stable covalent bonds, which can either inhibit or activate the target biomolecules, depending on the context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, it may undergo degradation, leading to a decrease in its protective effects on amino groups. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models, where it can influence cell growth and differentiation over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively protect amino groups without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s protective effects plateau, and further increases in dosage do not enhance its efficacy but rather increase the risk of toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes and cofactors that are essential for the synthesis and degradation of amino acids. This compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and overall metabolic balance within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments are influenced by its interactions with these transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can affect its ability to interact with target biomolecules and exert its protective effects on amino groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Substitution: The Boc group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Strong acids such as trifluoroacetic acid or hydrochloric acid in methanol are used for Boc deprotection.
Substitution: Reagents like trimethylsilyl iodide and methanol can be used for selective cleavage of the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine and carbon dioxide .
Scientific Research Applications
3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amines: These compounds also feature the Boc protecting group and are used for similar purposes in organic synthesis.
Fmoc-protected amines: Another class of protecting groups used for amines, which can be removed under basic conditions, offering an alternative to Boc protection.
Uniqueness
3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to its specific structure, which combines the Boc protecting group with an oxazole ring. This combination provides additional stability and reactivity, making it particularly useful in complex synthetic routes .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c1-9(2,3)14-8(13)5-4-6(7(11)12)15-10-5/h6H,4H2,1-3H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFLIZDNPRIYNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NOC(C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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